Withaferin A, dihydro-
Overview
Description
Mechanism of Action
Target of Action
Withaferin A, dihydro- is a steroidal lactone withanolide that has been found to interact with several targets. It has been shown to interact with key role players in cancerous activity of the cell to exert its pro-apoptotic effects . Some of the identified targets include BCR-ABL, ACE2, Mortalin (mtHsp70), and Nrf2 .
Mode of Action
Withaferin A, dihydro- exerts its anti-tumor influence by inducing cell cycle arrest, apoptosis, autophagy, and ferroptosis . Additionally, it inhibits cell proliferation, cancer stem cells, tumor metastasis, and also suppresses epithelial-mesenchymal transition (EMT) and angiogenesis . It has been found to alter the spindle microtubule organization, suggesting a probable mechanism of tumor growth inhibition .
Biochemical Pathways
Withaferin A, dihydro- has been found to affect multiple biochemical pathways. It alters oxidative stress, promotes apoptosis, and autophagy, inhibits cell proliferation, reduces angiogenesis, and metastasis progression . It has also been found to inhibit acetylcholesterinases and butyrylcholinesterases enzyme activity, upregulate adiponectin and prevent the phosphorylation of peroxisome proliferator-activated receptors (PPARγ), and activate AMP-activated protein kinase (AMPK) while suppressing mitochondrial apoptosis .
Pharmacokinetics
The pharmacokinetics of Withaferin A, dihydro- is still under investigation. It has been suggested that additional pharmacokinetic studies with pure withaferin a, dihydro- administration and use of more sensitive analytical techniques may reveal whether the oral bioavailability of withaferin a, dihydro- is really very low in humans compared with rodents .
Result of Action
The molecular and cellular effects of Withaferin A, dihydro- action include the generation of reactive oxidative species, Par-4 activation, endoplasmic reticulum stress (ER) induction, and p53 activation . It has been found to have anticancer, anti-inflammatory, antiherpetic, antifibrotic, antiplatelet, profibrinolytic, immunosuppressive, antipigmentation, antileishmanial, and healing potentials .
Action Environment
The action of Withaferin A, dihydro- can be influenced by environmental factors. For example, the enzymes responsible for gene encoding in the transcription process have no effect on 1-deoxy-d-xylulose-5-phosphate reductase (DXR) and 1-deoxy-d-xylulose-5-phosphate synthase (DXS) and may be the primary reason for the maximum productivity of withanolide components
Biochemical Analysis
Biochemical Properties
“Withaferin A, dihydro-” interacts with several key biomolecules in biochemical reactions. It has been found to interact with NF-κB, STAT, Hsp90, ER-α, p53, and TGF-β . These interactions lead to the inhibition of cancer cell proliferation and cell cycle arrest in the G2/M stage, ultimately leading to apoptosis or cell death .
Cellular Effects
The effects of “Withaferin A, dihydro-” on various types of cells and cellular processes are profound. It influences cell function by altering oxidative stress, promoting apoptosis, and autophagy, inhibiting cell proliferation, reducing angiogenesis, and metastasis progression . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “Withaferin A, dihydro-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to the attenuation of various cancer hallmarks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Withaferin A, dihydro-” change over time. It has been observed that the compound has a half-life of 5.6 minutes . This indicates its stability and degradation over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of “Withaferin A, dihydro-” vary with different dosages in animal models. A dose of 4 mg/kg in mice results in a 2 μM concentration in plasma, showing the metastatic inhibition in lung nodule and induces vimetin 56 phosphorylation with minimum toxicity for lung tissues .
Metabolic Pathways
“Withaferin A, dihydro-” is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it also affects metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of “Withaferin A, dihydro-” within cells and tissues involve interactions with transporters or binding proteins . It also affects its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Withaferin A, dihydro- involves regio- and stereoselective Michael addition to the A-ring of Withaferin A . This process typically employs reagents such as ethyl mercaptan, thiophenol, and L-cysteine ethyl ester under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the addition reactions .
Industrial Production Methods
This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Withaferin A, dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations .
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of Withaferin A, dihydro-, each with potentially unique biological activities .
Scientific Research Applications
Withaferin A, dihydro- has been investigated for a wide range of scientific research applications:
Comparison with Similar Compounds
Withaferin A, dihydro- is part of a family of withanolides, which includes compounds such as:
Withaferin A: The parent compound, known for its potent anticancer and anti-inflammatory properties.
27-Deoxywithaferin A: A derivative with similar biological activities but different pharmacokinetics.
24-5,6-Deoxywithaferin A: Another derivative with unique anticancer properties.
2,3-Dihydro-3β-O-sulfate Withaferin A: A sulfate derivative with distinct biological effects.
Withaferin A, dihydro- stands out due to its specific structural modifications, which may enhance its stability, bioavailability, and therapeutic potential compared to other withanolides .
Properties
IUPAC Name |
6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXCLNDPESBJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329178 | |
Record name | Withaferin A, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5589-41-3 | |
Record name | Withaferin A, dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Withaferin A, dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Withaferin A, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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